Bienvenue dans la boutique en ligne BenchChem!

Fructoseglutamic Acid Disodium Salt

Umami taste Sensory science Flavor chemistry

Maillard reaction research is frequently compromised by the thermal lability of Amadori reference compounds, introducing variability into kinetic and quantitative studies. Fructoseglutamic Acid Disodium Salt resolves this with the highest thermal stability documented among Amadori compounds, enabling reproducible, high-confidence experimental workflows. • Highest thermal stability in its class; decomposition point >64 °C; markedly lower brown pigment yield than neutral amino-acid-derived Amadori compounds • Umami recognition threshold 1-2 mmol/L, equivalent to MSG, with a cleaner sensory profile and proven stability in aqueous solution and human saliva • Established LC-MS/MS methodology; predominant natural abundance ~1.5 g/100 g in dried tomatoes supports use as a quantitative processing marker • Supplied as off-white to dark beige hygroscopic solid; purity ≥80%; shipped under wet ice; store at 2-8 °C

Molecular Formula C₁₁H₁₇NNa₂O₉
Molecular Weight 353.23
Cat. No. B1162887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructoseglutamic Acid Disodium Salt
SynonymsN-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid Disodium Salt;  _x000B_(S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt;  1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt;  L-Glutamic Acid D-Fructose Deriv. Disodium Salt;  1-Deo
Molecular FormulaC₁₁H₁₇NNa₂O₉
Molecular Weight353.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructoseglutamic Acid Disodium Salt Overview


Fructoseglutamic Acid Disodium Salt (CAS 31105-01-8 free acid) is the disodium salt of N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, an Amadori rearrangement product formed during the initial stages of the Maillard reaction between glucose and glutamic acid [1]. It belongs to a class of 1-amino-1-deoxyketose derivatives that serve as key intermediates in non-enzymatic browning and flavor development in thermally processed foods [2]. The compound is characterized by a molecular formula of C₁₁H₁₇NNa₂O₉ (MW 353.23), exists as an off-white to dark beige hygroscopic solid with a decomposition point above 64 °C, and is slightly soluble in water .

Workflow
Amadori rearrangement intermediate for Maillard reaction studies
Format
Disodium salt for aqueous formulation and sensory research
Selection Context
Reported umami recognition threshold comparable to MSG

Differentiation of Fructoseglutamic Acid Disodium Salt


Amadori compounds derived from different sugar–amino acid pairs exhibit profound differences in stability, sensory properties, reactivity, and natural abundance [1]. Substituting fructoseglutamic acid with a structurally similar Amadori compound such as fructose-alanine or fructose-proline will not replicate its unique combination of high thermal stability—the greatest among the Amadori compounds studied—and umami taste profile with a recognition threshold comparable to monosodium glutamate (MSG) [2][3]. The quantitative evidence below demonstrates that these differentiation dimensions have measurable consequences for applications ranging from food quality monitoring to flavor enhancement research.

Sugar–amino acid pair mismatch may shift stability and sensory profile compared to other Amadori compounds.
N-glucoside analog lacks aqueous hydrolytic stability, limiting formulation and oral sensory work.
Neutral amino acid Amadori produces higher browning pigment yields, potentially confounding pathway studies.

Quantitative Evidence for Fructoseglutamic Acid Disodium Salt


Umami Taste Threshold vs. MSG

The free acid form N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, the direct progenitor of the disodium salt, exhibits a recognition taste threshold of 1–2 mmol/L, which is within the same range as the umami reference standard monosodium glutamate (MSG, threshold approximately 1.5 mmol/L) [1]. In addition, aqueous solutions of this Amadori compound were described by sensory panelists with the descriptors 'umami', 'seasoning', and 'bouillon-like', without the sweetish and slightly soapy by-note observed for MSG at equimolar concentrations [1]. When added to a bouillon base without other taste enhancers, the compound imparted a distinct umami character similar to the control containing the same molar amount of MSG [1].

Umami Recognition Threshold
Head-to-head
1–2 mmol/L vs. MSG ~1.5 mmol/L; cleaner umami profile reported
Supports umami receptor research and flavor modulation studies.
Panel sensory context; batch reproducibility to verify.
Umami taste Sensory science Flavor chemistry

Aqueous Stability vs. N-Glucoside

Systematic ¹³C NMR stability measurements revealed a critical differentiation between the two synthetic glycoconjugates of glutamic acid: the N-glycoside dipotassium N-(D-glucos-1-yl)-L-glutamate (Compound 1) rapidly hydrolyzes in neutral and acidic aqueous solutions, releasing glucose and glutamate, whereas the Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid (Compound 2, the free acid progenitor of the disodium salt) remains stable under the same conditions [1]. Compound 2 was additionally observed to be stable in the presence of human saliva, while Compound 1 is only stable under alkaline conditions (pH 8–10) or in dry form [1].

Aqueous Hydrolytic Stability
Head-to-head
Stable aqueous pH range; N-glucoside analog hydrolyzes rapidly
Enables aqueous formulation and oral sensory evaluation studies.
Qualitative stability difference; no degradation rate constants reported.
Stability Maillard reaction Glycoconjugate chemistry

Thermal Stability Among Amadori Compounds

In a systematic study of Amadori compound formation and stability in low-moisture model systems, fructose-glutamic acid (formed from glucose and glutamic acid) demonstrated the greatest stability among all Amadori compounds evaluated, whereas tagaturonic-γ-aminobutyric acid (formed from galacturonic acid and γ-aminobutyric acid) exhibited the least stability [1]. This stability superiority was confirmed across various equilibrium moisture conditions and temperatures relevant to food processing and storage [1]. The study also established that decomposition of ketose-γ-aminobutyric acid (Amadori compound of a neutral amino acid) yields substantially more brown pigments than decomposition of fructose-glutamic acid (Amadori compound of an acidic amino acid) [1].

Thermal Stability Ranking
Reported rank
Highest thermal stability among studied Amadori compounds
Supports thermal processing research and stability screening.
Low-moisture model system; ranking context-dependent.
Amadori compound stability Food processing Maillard reaction intermediates

Natural Abundance in Dried Tomatoes

High-performance cation exchange chromatography coupled to tandem mass spectrometry (LC-MS/MS) quantification of Amadori compounds in commercially dried food products revealed that fructosylglutamate (the conjugate base of fructoseglutamic acid) is the predominant Amadori species in dried tomatoes at a concentration of approximately 1.5 g/100 g [1]. In contrast, fructosylproline was identified as the major Amadori compound in dried apricots but at a markedly lower concentration of approximately 0.2 g/100 g [1].

Natural Abundance in Food
Reported
~1.5 g/100 g in dried tomatoes; 7.5× vs. fructosylproline in apricots
Supports food quality biomarker and metabolomics reference.
Commercial dried food matrices; extraction context to verify.
Food analysis Amadori compound quantification LC-MS/MS

Synthesis Yield vs. N-Glucoside

In the published Maillard-mimetic synthesis protocol, N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid (the free acid precursor of the disodium salt) was obtained in 52% yield, compared to only 35% yield for the N-glycoside dipotassium N-(D-glucos-1-yl)-L-glutamate (Compound 1) [1]. This 17-percentage-point yield advantage translates to greater synthetic efficiency and reduced cost per gram for procurement of the final purified compound.

Synthesis Yield
Head-to-head
52% yield vs. 35% for N-glucoside analog
Reported higher synthetic efficiency may support bulk procurement.
Synthesis validated by NMR/MS; scale-up context may differ.
Maillard-mimetic synthesis Amadori rearrangement Synthetic efficiency

Applications of Fructoseglutamic Acid Disodium Salt


Umami Flavor and Clean-Label Modulation

The umami recognition threshold of 1–2 mmol/L, essentially equivalent to MSG but with a cleaner sensory profile devoid of sweetish/soapy off-notes, positions fructoseglutamic acid disodium salt as an ideal candidate for systematic umami taste receptor studies and development of next-generation flavor enhancers with improved sensory properties [1]. The compound's stability in aqueous solution and in the presence of human saliva further supports its use in oral sensory evaluation protocols where N-glucoside analogs would degrade prematurely [1].

Thermal Processing Quality Biomarker

The demonstrated status as the most thermally stable Amadori compound among those studied [1], combined with its predominant natural abundance in dried tomatoes at approximately 1.5 g/100 g (7.5-fold higher than fructosylproline in dried apricots) [2], establishes fructoseglutamic acid disodium salt as the Amadori compound of choice for developing quantitative markers of thermal processing history, drying damage assessment, and shelf-life monitoring in tomato-based and other glutamate-rich food products.

SIDA Internal Standard for Metabolomics

The defined chemical structure, well-characterized stability, and established LC-MS/MS detection methodology [1] make fructoseglutamic acid disodium salt an essential reference standard for the development and validation of stable isotope dilution assays targeting Amadori compounds in complex food matrices. Its use as an unlabeled calibration standard alongside ¹³C₆- or D₅-labeled isotopologues enables precise quantitation of Maillard reaction progression in processed foods [1].

Post-Amadori Browning Pathway Model

The evidence that decomposition of fructoseglutamic acid produces markedly lower brown pigment yields than Amadori compounds derived from neutral amino acids [1] makes this compound uniquely valuable as a model substrate for mechanistic studies of the post-Amadori degradation pathways, particularly for investigating how the acidic side chain of glutamic acid modulates browning kinetics and the spectrum of volatile flavor compounds generated during thermal processing.

Application
Selection Property
Validation Focus
Umami taste receptor studies
Umami recognition threshold context
Sensory profile vs. MSG in panel studies
Thermal processing biomarker development
Thermal stability ranking
Stability screening under processing conditions
SIDA internal standard for Amadori metabolomics
Defined LC-MS/MS detection methodology
Calibration linearity and matrix effect assessment
Post-Amadori browning pathway model
Low brown pigment yield context
Volatile compound profiling during thermal degradation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fructoseglutamic Acid Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.